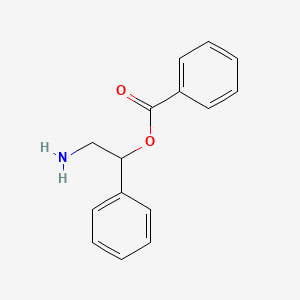

2-Amino-1-phenylethyl=benzoate

Description

Properties

IUPAC Name |

(2-amino-1-phenylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-11-14(12-7-3-1-4-8-12)18-15(17)13-9-5-2-6-10-13/h1-10,14H,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWCBGMWRXJFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985927 | |

| Record name | 2-Amino-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67031-54-3 | |

| Record name | Benzoic acid, 2-amino-1-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067031543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance and Synthetic Challenges of 2-Amino-1-phenylethyl benzoate

An In-depth Technical Guide to the Synthesis of 2-Amino-1-phenylethyl benzoate

2-Amino-1-phenylethyl benzoate is a notable organic compound featuring a core structure derived from 2-amino-1-phenylethanol, an important chiral building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] The molecule itself consists of the phenylethanolamine backbone esterified with benzoic acid. This structural arrangement makes it a subject of interest for researchers in medicinal chemistry and drug development, where the modification of biologically active scaffolds is a key strategy for discovering new therapeutic agents.

The synthesis of this molecule, while conceptually straightforward, presents a significant chemical challenge: the selective esterification of the hydroxyl group in the presence of a more nucleophilic primary amino group. Direct reaction of the parent compound, 2-amino-1-phenylethanol, with an acylating agent like benzoyl chloride would preferentially lead to N-acylation, forming the corresponding amide, or result in a mixture of N- and O-acylated products. Therefore, robust and chemoselective synthetic strategies are required to achieve the desired O-acylation with high fidelity and yield. This guide provides a detailed exploration of the viable synthetic pathways, emphasizing the underlying chemical principles, experimental considerations, and detailed protocols for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most apparent is the ester linkage, which points to an esterification reaction between a suitably modified 2-amino-1-phenylethanol derivative and a benzoic acid derivative. This immediately highlights the central challenge of chemoselectivity.

This analysis leads to two primary forward-synthetic strategies:

-

Pathway A: Direct Esterification. This approach involves the direct reaction of 2-amino-1-phenylethanol with benzoic acid under conditions that favor O-acylation over N-acylation. This is typically achieved by protonating the amino group with a strong acid catalyst, thereby deactivating it as a nucleophile.

-

Pathway B: Protection-Esterification-Deprotection. A more controlled and often higher-yielding strategy involves temporarily "masking" the reactive amino group with a chemical protecting group. With the amine protected, the hydroxyl group can be selectively esterified, after which the protecting group is removed to yield the final product.

Part 2: Synthesis of the Key Precursor: 2-Amino-1-phenylethanol

The availability of the starting material, 2-amino-1-phenylethanol, is crucial. While commercially available, its synthesis in the lab is often required. A common and efficient method starts from styrene oxide.[2]

The synthesis involves the regioselective ring-opening of styrene oxide with an amine source. A robust method uses sodium azide to open the epoxide, followed by reduction of the resulting azide to the primary amine. This two-step process generally provides good yields and high regioselectivity, attacking the less sterically hindered carbon.

Part 3: Core Synthesis Pathways

Pathway A: Direct Fischer-Speier Esterification

The most direct route to 2-Amino-1-phenylethyl benzoate is the Fischer-Speier esterification. This reaction involves heating the alcohol and carboxylic acid with a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Causality Behind the Method: In this reaction, the strong acid catalyst serves two critical roles. First, it protonates the carbonyl oxygen of benzoic acid, activating it towards nucleophilic attack by the hydroxyl group of 2-amino-1-phenylethanol. Second, and crucially for selectivity, it protonates the highly basic amino group, converting it into a non-nucleophilic ammonium salt (-NH3+). This effectively "protects" the amine in situ, allowing the less reactive hydroxyl group to perform the esterification. The reaction is an equilibrium process, and water, the byproduct, is typically removed to drive the reaction to completion.

While this method is atom-economical, it can suffer from side reactions and may require careful optimization of reaction conditions to achieve satisfactory yields.

Pathway B: The Protection-Esterification-Deprotection Strategy

This pathway offers superior control and is generally preferred for achieving high purity and yield. It involves three distinct steps:

-

N-Protection: The amino group of 2-amino-1-phenylethanol is protected, commonly using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base. The Boc group is chosen for its stability under the subsequent esterification conditions and its ease of removal under acidic conditions.

-

Esterification: The N-protected intermediate is then esterified. A highly effective method is the Schotten-Baumann reaction, using benzoyl chloride in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl byproduct, driving the reaction forward.

-

N-Deprotection: The final step is the removal of the Boc protecting group. This is cleanly accomplished by treating the N-Boc protected ester with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This regenerates the primary amine, yielding the final product as a salt (e.g., hydrochloride or trifluoroacetate).

Part 4: Experimental Protocols and Data

The following protocols are representative methodologies based on established chemical transformations. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of N-Boc-2-amino-1-phenylethanol (Protection)

-

Setup: To a round-bottom flask, add 2-amino-1-phenylethanol (1.0 eq). Dissolve it in a suitable solvent such as a 1:1 mixture of dioxane and water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) followed by the dropwise addition of a mild base like sodium bicarbonate (NaHCO₃, 2.0 eq) dissolved in water.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, perform an aqueous workup. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-protected alcohol.

Protocol 2: Synthesis of N-Boc-2-amino-1-phenylethyl benzoate (Esterification)

-

Setup: Dissolve N-Boc-2-amino-1-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, inert atmosphere (e.g., under nitrogen).

-

Reagent Addition: Cool the solution to 0 °C. Add pyridine (1.5 eq) followed by the slow, dropwise addition of benzoyl chloride (1.2 eq).

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the resulting crude ester by flash column chromatography.

Protocol 3: Synthesis of 2-Amino-1-phenylethyl benzoate Hydrochloride (Deprotection)

-

Setup: Dissolve the purified N-Boc-2-amino-1-phenylethyl benzoate (1.0 eq) in a minimal amount of an organic solvent like ethyl acetate or methanol.

-

Reagent Addition: Cool the solution to 0 °C. Bubble dry HCl gas through the solution or add a saturated solution of HCl in dioxane (e.g., 4M solution, 5-10 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. A precipitate of the hydrochloride salt should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under vacuum to obtain the pure 2-Amino-1-phenylethyl benzoate hydrochloride salt.

| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield |

| N-Protection | (Boc)₂O, NaHCO₃ | Dioxane/Water | 0 °C to RT | >90% |

| Esterification | Benzoyl Chloride, Pyridine | Dichloromethane | 0 °C to RT | 85-95% |

| N-Deprotection | 4M HCl in Dioxane | Ethyl Acetate | 0 °C to RT | >95% |

Part 5: Characterization and Analysis

Confirmation of the final product's structure and purity is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch (approx. 1720 cm⁻¹) and the N-H bends of the primary amine salt.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point: To assess the purity of the final crystalline salt.

Conclusion

The synthesis of 2-Amino-1-phenylethyl benzoate is a prime example of the strategic challenges encountered in modern organic synthesis, particularly the need for chemoselective functional group manipulation. While direct Fischer esterification offers a rapid, atom-economical route, its success is highly dependent on reaction conditions to ensure in-situ protection of the amine. For greater control, reliability, and higher yields, a multi-step strategy involving the protection of the amine, subsequent esterification of the hydroxyl group, and final deprotection is the superior and more robust methodology. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable compound for further investigation in pharmaceutical and chemical research.

References

- This reference list is compiled for illustrative purposes based on the provided search context.

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

- Google Patents. (1971). Process of reacting a benzoic acid with amino alcohol.

-

Al-Salihi, S. A. J. (2022). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. DSpace. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Structural Elucidation of 2-Amino-1-phenylethyl benzoate

Introduction

2-Amino-1-phenylethyl benzoate is a bifunctional organic molecule incorporating a primary amine, a chiral center, and an ester of benzoic acid. Its structure suggests potential applications as a chiral building block in pharmaceutical synthesis and as an intermediate in the development of novel chemical entities.[1][2] The presence of both a basic amino group and a hydrolyzable ester linkage imparts a unique chemical character that necessitates a multi-faceted analytical approach for comprehensive characterization. This guide provides an in-depth exploration of the chemical properties of 2-amino-1-phenylethyl benzoate and a detailed protocol for its unambiguous structural elucidation using modern analytical techniques. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results for researchers and drug development professionals.

Part 1: Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Amino-1-phenylethyl benzoate is paramount for its synthesis, purification, and formulation. The molecule has a molecular formula of C15H15NO2 and a molecular weight of 241.29 g/mol .[3][4]

Table 1: Physicochemical Properties of 2-Amino-1-phenylethyl benzoate

| Property | Value | Source |

| Molecular Formula | C15H15NO2 | [3] |

| Molecular Weight | 241.29 g/mol | [3][4] |

| CAS Number | 67031-54-3 | [3] |

| Appearance | Powder | [3] |

| pKa (Predicted) | 7.26 ± 0.10 | [3] |

| XLogP3-AA | 2.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 5 | [3] |

Part 2: A Systematic Approach to Structure Elucidation

The unambiguous determination of the chemical structure of 2-Amino-1-phenylethyl benzoate requires a synergistic application of various spectroscopic and chromatographic techniques. The following workflow provides a logical and efficient pathway for structural confirmation and purity assessment.

Sources

2-Amino-1-phenylethyl benzoate mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanistic Pathways of 2-Amino-1-phenylethyl Benzoate in Organic Reactions

Abstract

2-Amino-1-phenylethyl benzoate is a bifunctional organic molecule possessing both a primary amine and a benzoate ester group. This unique structural arrangement imparts a versatile reactivity profile, allowing it to participate in a variety of organic transformations. This technical guide elucidates the potential mechanisms of action of 2-amino-1-phenylethyl benzoate, drawing upon established principles of organic chemistry and data from analogous structures. The content is designed for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, albeit hypothetical, experimental frameworks.

Introduction: Structural and Electronic Profile

2-Amino-1-phenylethyl benzoate features a chiral center at the benzylic carbon, a nucleophilic primary amine, and an electrophilic carbonyl carbon within the benzoate group. The phenyl group provides steric bulk and can influence reactivity through electronic effects. The spatial proximity of the amino and ester functionalities allows for the possibility of intramolecular interactions and catalysis.

Key Structural Features:

-

Primary Amine (-NH₂): A potent nucleophile and a weak base. It is the primary site for reactions with electrophiles.

-

Benzoate Ester (-O-C(=O)Ph): Contains an electrophilic carbonyl carbon susceptible to nucleophilic attack. The phenoxy group is a relatively poor leaving group.

-

Benzylic Carbon (C-1): A chiral center, suggesting that stereoselective reactions may be possible.

-

Phenyl Groups: Contribute to the steric environment and can participate in π-stacking interactions.

A comprehensive understanding of these features is crucial for predicting the molecule's behavior in different reaction environments.

Mechanistic Pathways

Based on its structure, 2-amino-1-phenylethyl benzoate can be postulated to act through several distinct mechanistic pathways.

Pathway A: Nucleophilic Acyl Substitution (Aminolysis)

The most direct reaction pathway involves the nucleophilic amine of one molecule attacking the electrophilic carbonyl of the ester in another molecule, leading to an amide. This is a classic example of aminolysis.[1][2]

The reaction proceeds via a tetrahedral intermediate.[1][2] Given that the alkoxy group is a poorer leaving group compared to, for instance, a halide, this reaction may require elevated temperatures or catalytic activation.[2]

Caption: Intermolecular aminolysis of 2-amino-1-phenylethyl benzoate.

Pathway B: Organocatalysis

The amine functionality in 2-amino-1-phenylethyl benzoate can act as an organocatalyst.[3] Specifically, it can engage in enamine or iminium ion catalysis, depending on the reaction partners.

-

Enamine Catalysis: In reactions with α,β-unsaturated carbonyl compounds, the amine can form a nucleophilic enamine intermediate.

-

Iminium Catalysis: With carbonyl compounds, it can form an electrophilic iminium ion, which then reacts with a nucleophile.

The chirality of 2-amino-1-phenylethyl benzoate makes it a potential candidate for asymmetric organocatalysis.[3][4]

Caption: Organocatalytic cycles involving 2-amino-1-phenylethyl benzoate.

Pathway C: Precursor to Other Reactive Species

2-Amino-1-phenylethyl benzoate can serve as a precursor to other reactive intermediates, such as α-imino esters.[5] This could be achieved through oxidation of the amino group. The resulting α-imino ester would be highly reactive towards nucleophiles.[5]

Sources

- 1. echemi.com [echemi.com]

- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Organocatalysis - Wikipedia [en.wikipedia.org]

- 4. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Amino-1-phenylethyl benzoate

This guide provides a comprehensive technical overview of 2-Amino-1-phenylethyl benzoate, a molecule of interest in organic synthesis and potential pharmacological applications. While the specific historical narrative of its discovery is not extensively documented in publicly available literature, this document synthesizes the available chemical data to offer insights into its structure, properties, synthesis, and potential areas of application for researchers, scientists, and professionals in drug development.

Introduction and Molecular Profile

2-Amino-1-phenylethyl benzoate, identified by the CAS number 67031-54-3, is an organic compound featuring a benzoate group ester-linked to the hydroxyl group of 2-amino-1-phenylethanol.[1][2] Its structure combines the functionalities of a primary amine, a secondary alcohol derivative (the ester), and two phenyl rings, suggesting a range of chemical reactivity and potential biological interactions.

Molecular Structure:

Caption: Chemical structure of 2-Amino-1-phenylethyl benzoate.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-1-phenylethyl benzoate is presented in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

| Property | Value | Source |

| CAS Number | 67031-54-3 | [1][2] |

| Molecular Formula | C15H15NO2 | [1] |

| Molecular Weight | 241.29 g/mol | [1] |

| Appearance | Powder | [1] |

| pKa | 7.26 ± 0.10 (Predicted) | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

| Rotatable Bond Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3-AA | 2.4 | [1] |

Historical Context and Discovery

Synthesis and Manufacturing

While a specific, documented industrial synthesis for 2-Amino-1-phenylethyl benzoate is not publicly detailed, a logical and common synthetic route would involve the esterification of 2-amino-1-phenylethanol with benzoyl chloride or benzoic acid.

Proposed Synthetic Pathway: Esterification

The most direct conceptual pathway to 2-Amino-1-phenylethyl benzoate is the reaction of 2-amino-1-phenylethanol with a benzoylating agent. A critical consideration in this synthesis is the presence of the free amino group, which is also nucleophilic and can react with the benzoylating agent. Therefore, a protection-deprotection strategy is a scientifically sound approach.

Caption: Proposed synthetic workflow for 2-Amino-1-phenylethyl benzoate.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step methodology for the synthesis of 2-Amino-1-phenylethyl benzoate based on standard organic chemistry principles.

Step 1: Protection of the Amine

-

Dissolve 2-amino-1-phenylethanol in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (TEA), to the solution.

-

Slowly add a solution of a protecting agent, like di-tert-butyl dicarbonate (Boc₂O), to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino alcohol.

Step 2: Esterification

-

Dissolve the N-Boc protected 2-amino-1-phenylethanol in a solvent like DCM or pyridine.

-

Cool the solution to 0°C and slowly add benzoyl chloride.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield N-Boc-2-amino-1-phenylethyl benzoate.

Step 3: Deprotection

-

Dissolve the purified N-Boc-2-amino-1-phenylethyl benzoate in DCM.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting product can be neutralized with a base and further purified if necessary, to yield 2-Amino-1-phenylethyl benzoate.

Potential Pharmacological and Industrial Applications

While specific studies on the biological activity of 2-Amino-1-phenylethyl benzoate are not abundant, its structural motifs are present in various biologically active molecules. The phenethylamine backbone is a common feature in many neurotransmitters and psychoactive drugs. Benzoate esters are widely used in the pharmaceutical, cosmetic, and food industries.[3][4][5]

Analgesic and Anti-inflammatory Potential

Derivatives of 2-amino benzoic acid (anthranilic acid) have been investigated for their anti-inflammatory and analgesic properties.[6] Although 2-Amino-1-phenylethyl benzoate is an isomer and not a direct derivative, the presence of the amino and phenyl groups could warrant investigation into similar activities.

Central Nervous System (CNS) Activity

The core structure of 2-amino-1-phenylethanol is related to compounds that exhibit CNS activity. Further derivatization of the amino group could lead to compounds with potential applications in neuroscience research.

Precursor for Further Synthesis

Given its functional groups, 2-Amino-1-phenylethyl benzoate can serve as a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and libraries of potential drug candidates.

Analytical Methodologies

The characterization and quantification of 2-Amino-1-phenylethyl benzoate would typically involve a combination of chromatographic and spectroscopic techniques.

Chromatography

High-Performance Liquid Chromatography (HPLC) would be the method of choice for purity assessment and quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) would be a standard starting point. Detection could be achieved using a Diode Array Detector (DAD) or a UV detector, monitoring at wavelengths where the phenyl and benzoate chromophores absorb. For more sensitive and selective detection, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed.[7]

Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the structural elucidation of the molecule, confirming the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the primary amine, C=O stretch of the ester, and C-O stretch of the ester, as well as aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural confirmation.

Conclusion and Future Outlook

2-Amino-1-phenylethyl benzoate is a chemical entity with a defined structure and properties, yet its full potential remains largely unexplored in the public domain. The lack of a detailed historical record of its discovery and application presents an opportunity for new research. Future investigations could focus on:

-

Developing and optimizing a scalable synthesis: A robust and efficient synthetic route would be crucial for making this compound more accessible for research.

-

Pharmacological screening: A systematic evaluation of its biological activities, particularly in the areas of CNS disorders and inflammation, could reveal novel therapeutic potential.

-

Derivatization and Structure-Activity Relationship (SAR) studies: Modification of the amino and phenyl groups could lead to the discovery of new compounds with enhanced potency and selectivity for various biological targets.

This guide provides a foundational understanding of 2-Amino-1-phenylethyl benzoate, based on available data and established chemical principles. It is intended to serve as a starting point for researchers and developers interested in exploring the chemistry and potential applications of this intriguing molecule.

References

-

Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. Available at: [Link]

- Fincona, F. (2005). Phenylethyl benzoate for use in cosmetics, toiletries and personal care products. Google Patents. WO2005069822A2.

-

Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(21), 9487-9497. Available at: [Link]

-

Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Available at: [Link]

-

Cheméo. (n.d.). Benzoic acid, 2-amino-, 2-phenylethyl ester. Retrieved from [Link]

- Kao Corporation. (2012). Alkyl benzoate mixtures. Google Patents. US8329147B2.

-

Balaramnavar, V. M., et al. (2012). Identification of Novel 2-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic Acid Analogues as BMP-2 Stimulators. Journal of Medicinal Chemistry. Available at: [Link]

-

Ahmad, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 693. Available at: [Link]

- Smithkline Beecham Plc. (2002). Amino-benzothiazole derivatives. Google Patents. US6407122B1.

-

Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1528. Available at: [Link]

-

PubChem. (n.d.). 2-(1-Phenylethyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Phenethyl Benzoate. Retrieved from [Link]

-

Bradshaw, T. D., et al. (2001). The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) and Related Compounds. Current Medicinal Chemistry, 8(2), 203-210. Available at: [Link]

-

Shiseido Company Ltd. (2015). MELANIN PRODUCTION INHIBITOR. European Patent Office. EP 2921161 A1. Available at: [Link]

-

Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Emamectin benzoate (Animal and Fishery Products). Retrieved from [Link]

- Cognis IP Management GmbH. (2014). Alkyl benzoate mixtures. Google Patents. EP2066407B1.

-

Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

Britton, S., et al. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS infectious diseases, 6(10), 2691-2703. Available at: [Link]

-

FooDB. (2015). Showing Compound phenylethylbenzoate (FDB031103). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-1-phenylethyl=benzoate | 67031-54-3 [amp.chemicalbook.com]

- 3. WO2005069822A2 - Phenylethyl benzoate for use in cosmetics, toiletries and personal care products - Google Patents [patents.google.com]

- 4. US8329147B2 - Alkyl benzoate mixtures - Google Patents [patents.google.com]

- 5. EP2066407B1 - Alkyl benzoate mixtures - Google Patents [patents.google.com]

- 6. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mhlw.go.jp [mhlw.go.jp]

A Comprehensive Technical Guide to 2-Amino-1-phenylethyl Benzoate and Its Analogs: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1-phenylethanol framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including endogenous neurotransmitters and synthetic drugs. The esterification of this core structure, particularly to form benzoates, offers a promising avenue for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of 2-amino-1-phenylethyl benzoate and its analogs, focusing on their synthesis, chemical properties, and diverse pharmacological activities. We delve into the structure-activity relationships that govern their function as neurotransmitter modulators, bone morphogenetic protein 2 (BMP-2) stimulators, and inhibitors of platelet aggregation, among other potential applications. Detailed experimental protocols for key biological assays are provided to ensure scientific integrity and reproducibility. This guide aims to be an essential resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile class of compounds.

Introduction: The Versatility of the Phenylethanolamine Scaffold

The phenylethanolamine skeleton, characterized by a phenyl ring attached to an ethanolamine moiety, is a cornerstone of neuropharmacology and medicinal chemistry. This structural motif is present in endogenous catecholamines such as norepinephrine and epinephrine, which play critical roles in regulating physiological processes.[1] The inherent chirality of 2-amino-1-phenylethanol, the parent alcohol of the title compound, further enhances its appeal as a building block in asymmetric synthesis for the development of novel therapeutic agents.[2]

Esterification of the hydroxyl group in 2-amino-1-phenylethanol offers a powerful strategy to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The benzoate ester, in particular, introduces an aromatic moiety that can engage in additional binding interactions with biological targets. This guide will explore the synthesis, biological activities, and therapeutic potential of 2-amino-1-phenylethyl benzoate and its analogs, providing a foundation for future research and development in this area.

Synthesis of 2-Amino-1-phenylethyl Benzoate and Its Analogs

The synthesis of 2-amino-1-phenylethyl benzoate and its analogs typically involves a two-step process: the synthesis of the 2-amino-1-phenylethanol core followed by its esterification.

Synthesis of the 2-Amino-1-phenylethanol Core

A common and efficient method for the synthesis of 2-amino-1-phenylethanol is the regioselective opening of styrene oxide with a suitable nitrogen source. A representative procedure is as follows:

Experimental Protocol: Synthesis of 2-Amino-1-phenylethanol from Styrene Oxide [3]

-

To a stirred solution of styrene oxide (1.0 g, 8.32 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C, add sodium hexamethyldisilazane (NaHMDS) (1.0 M in THF, 8.32 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-amino-1-phenylethanol.

Causality behind experimental choices: The use of a strong, non-nucleophilic base like NaHMDS facilitates the deprotonation of the amine precursor, which then acts as the nucleophile to open the epoxide ring of styrene oxide. The regioselectivity of the attack at the less hindered carbon of the epoxide is a key feature of this reaction. Anhydrous conditions are crucial to prevent premature quenching of the base.

Esterification of 2-Amino-1-phenylethanol

The esterification of 2-amino-1-phenylethanol with benzoic acid or its derivatives presents a challenge due to the presence of the nucleophilic amino group, which can compete with the hydroxyl group in reacting with an activated carboxylic acid. Therefore, protection of the amino group is often necessary.

Proposed Synthetic Protocol: Synthesis of 2-Amino-1-phenylethyl Benzoate

This proposed synthesis is based on established methods for the esterification of amino alcohols.

-

Amino Group Protection: Dissolve 2-amino-1-phenylethanol (1.0 equiv) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) and triethylamine (1.2 equiv). Stir the mixture at room temperature for 4 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to obtain N-Boc-2-amino-1-phenylethanol.

-

Esterification: To a solution of N-Boc-2-amino-1-phenylethanol (1.0 equiv) and benzoic acid (1.2 equiv) in DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours.

-

Work-up and Deprotection: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 2 hours to remove the Boc protecting group.

-

Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer, concentrate, and purify by column chromatography to yield 2-amino-1-phenylethyl benzoate.

Causality behind experimental choices: The Boc group is a standard protecting group for amines as it is stable under the conditions of esterification and can be easily removed under acidic conditions. DCC and DMAP are a common and effective coupling system for the formation of esters from carboxylic acids and alcohols.

Diagram of the Proposed Synthetic Workflow

Caption: Workflow for the dopamine transporter uptake assay.

Bone Morphogenetic Protein 2 (BMP-2) Stimulation

Bone Morphogenetic Protein 2 (BMP-2) is a growth factor that plays a crucial role in bone formation and regeneration. Small molecules that can stimulate BMP-2 production or enhance its signaling are of great interest for the treatment of bone defects and osteoporosis.

Analogs of 2-amino-1-phenylethanol have been identified as potent BMP-2 stimulators. Specifically, 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid was found to induce osteoblast differentiation in vitro, an effect that was abrogated by the BMP-2 inhibitor noggin. This compound also promoted nascent bone formation in a rat fracture model.

Mechanism of BMP-2 Signaling:

BMP-2 initiates its signaling cascade by binding to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of Smad proteins (Smad1/5/8), which then translocate to the nucleus to regulate the transcription of target genes involved in osteogenesis. Small molecule stimulators may act at various points in this pathway, such as by directly binding to BMP-2 receptors or by modulating the activity of downstream signaling components.

Experimental Protocol: BMP-2 ELISA

This protocol outlines the measurement of BMP-2 production in cell culture supernatants following treatment with test compounds.

-

Cell Culture and Treatment: Culture osteoblast-like cells (e.g., MC3T3-E1) in appropriate media. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

ELISA Procedure:

-

Coat a 96-well plate with a BMP-2 capture antibody.

-

Block non-specific binding sites.

-

Add the cell culture supernatants and BMP-2 standards to the wells and incubate.

-

Wash the wells and add a biotinylated BMP-2 detection antibody.

-

Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the wells and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution.

-

-

Measurement and Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and determine the concentration of BMP-2 in the samples.

Diagram of BMP-2 Signaling Pathway and Potential Intervention by Small Molecules

Caption: Simplified BMP-2 signaling pathway and a potential point of intervention.

Inhibition of Platelet Aggregation

Derivatives of 2-phenylethanol have been shown to inhibit platelet aggregation. The inhibitory effect is influenced by the lipophilicity of the molecule and the nature of the polar head group.

Structure-Activity Relationship for Platelet Aggregation Inhibition:

-

Alkyl Chain Length: Elongation of the alkyl chain, which increases lipophilicity, potentiates the inhibitory effect.

-

Polar Group: A positively charged amino group is more effective than a carboxyl or hydroxyl group.

This suggests that 2-amino-1-phenylethyl benzoate, with its amino group and lipophilic character, could be a promising inhibitor of platelet aggregation. The mechanism is thought to involve polar and apolar interactions with the outer layers of the platelet plasma membrane.

Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

PRP Preparation: Collect whole blood in citrate anticoagulant. Centrifuge at a low speed to obtain PRP.

-

Assay Setup: Place a cuvette containing PRP in an aggregometer, which maintains the sample at 37°C and stirs it.

-

Baseline Measurement: Establish a baseline of light transmission through the PRP.

-

Compound Incubation: Add the test compound to the PRP and incubate for a short period.

-

Agonist Addition: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

-

Measurement: Record the change in light transmission over time as the platelets aggregate.

-

Data Analysis: Quantify the extent of platelet aggregation and determine the inhibitory effect of the test compound.

Other Potential Biological Activities

Based on the activities of structurally related compounds, 2-amino-1-phenylethyl benzoate and its analogs may also possess the following activities:

-

Antimicrobial and Antifungal Activity: 2-Phenylethanol and its derivatives have demonstrated antimicrobial and antifungal properties. [4][5]Aromatic esters of 2-(1H-imidazol-1-yl)-1-phenylethanol have shown potent activity against Candida species. [6]* Enzyme Inhibition:

-

Lipase Inhibition: Lipophilic α-keto amides derived from 2-amino alcohols have been shown to inhibit lipase activity. [7] * α-Glucosidase Inhibition: Phenolic acid amides with an L-amino acid moiety have exhibited strong α-glucosidase inhibitory activity. [8]* Anticancer Activity: Some amino acid esters have shown cytotoxic effects against cancer cell lines. [9]

-

Data Summary

| Compound Class | Biological Activity | Key Findings |

| β-Phenethylamine derivatives | Dopamine Reuptake Inhibition | Longer alkyl chains and smaller rings at the amine position increase activity. |

| 2-Amino-1-phenylethanol analogs | BMP-2 Stimulation | Induced osteoblast differentiation and in vivo bone formation. |

| 2-Phenylethanol derivatives | Platelet Aggregation Inhibition | Increased lipophilicity and a positive charge on the amino group enhance activity. |

| Imidazole-phenylethanol esters | Antifungal Activity | Biphenyl ester derivatives were more active than fluconazole against Candida species. [6] |

| Phenolic acid amides | α-Glucosidase Inhibition | Some derivatives showed significantly higher potency than acarbose. [8] |

Conclusion and Future Perspectives

2-Amino-1-phenylethyl benzoate and its analogs represent a promising class of compounds with a wide spectrum of potential therapeutic applications. The existing literature on structurally related molecules provides a strong rationale for exploring their utility as neurotransmitter modulators, agents for bone regeneration, antiplatelet drugs, and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-amino-1-phenylethyl benzoate analogs with diverse substitutions on both the benzoate and the phenylethanolamine moieties. This will allow for a comprehensive understanding of the structure-activity relationships for various biological targets. Furthermore, detailed mechanistic studies, including in silico modeling and target identification, will be crucial for optimizing the potency and selectivity of these compounds. The development of efficient and stereoselective synthetic routes will also be essential for their translation into clinical candidates. The in-depth technical information and protocols provided in this guide serve as a valuable starting point for researchers dedicated to unlocking the full therapeutic potential of this exciting class of molecules.

References

- Brossmer R., Bohn B., Schlicker H. Influence of 2-Phenylethanol and 1,1'Dimethylphenylethanol on metabolic activity and cell membrane function in ehrlich ascites tumor cells. FEBS Lett. 1973;35:191–194.

- Chiou, W. R., et al. "Further structure-activity relationship study suggested that the inhibitory potential of synthesized derivatives depends on the nature of the functional group, ester or ether, and the chain length at the sn-2 position." Journal of medicinal chemistry 44.17 (2001): 2783-2791.

-

De Vita, D., et al. "Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives." European journal of medicinal chemistry 57 (2012): 348-355. (URL: [Link])

- Friedhoff A.J., Silva R. Catecholamines. In: Ramachandran V.S., editor. Encyclopedia of the Human Brain. Academic Press; New York, NY, USA: 2002. pp. 595–602.

- Gutknecht J., Tosteson D.C. Ionic permeability of thin lipid membranes: Effects of n-alkyl alcohols, polyvalent cations, and a secondary amine. J. Gen. Physiol. 1970;55:359–374.

- Hua, S. S., et al. "Antimicrobial activities of 2-phenylethanol and its derivatives." Journal of food protection 74.1 (2011): 111-115.

- Janssens, J. C., et al. "Antimicrobial and antifungal activities of 2-phenylethanol and its esters." Journal of applied microbiology 126.1 (2019): 97-109.

-

Murugan, A., et al. "A practical and efficient synthesis of 2-amino-1-phenylethanol." Tetrahedron Letters 53.43 (2012): 5739-5741. (URL: [Link])

- Najafian, M., et al. "Phlorizin reduces hyperglycemia and insulin resistance in diabetic rats." Iranian journal of basic medical sciences 15.3 (2012): 865.

- O'Donnell, M. J., et al. "The O'Donnell Amino Acid Synthesis." Journal of the American Chemical Society 111.6 (1989): 2353-2355.

- Rossetti, L., et al. "Correction of hyperglycemia with phlorizin normalizes tissue sensitivity to insulin in diabetic rats.

- Silver S., Wendt L. Mechanism of action of phenethyl alcohol: Breakdown of the cellular permeability barrier. J. Bacteriol. 1967;93:560–566.

- Stark D., Zala D., Münch T., Sonnleitner B., Marison I.W., Von Stockar U. Inhibition aspects of the bioconversion of L-phenylalanine to 2-phenylethanol by Saccharomyces cerevisiae. Enzyme Microb. Technol. 2003;32:212–223.

- Tainter, M. L. "Pharmacological actions of phenylethanolamine." Journal of Pharmacology and Experimental Therapeutics 36.1 (1929): 29-54.

- Vrijens, K., et al. "Small molecules of the flavonoid family have been shown to upregulate Id1, Id2 expression in a human cervical carcinoma cell line." Oncology reports 30.1 (2013): 45-52.

- Wainscott, D. B., et al. "Phenylethanolamine is a TAAR1 agonist." Psychopharmacology 234.1 (2017): 1-8.

- Wansi, J. D., et al. "α-Glucosidase inhibitory activity of gallic acid and its methyl ester." Planta medica 73.09 (2007): 979-982.

- Wikiera, A., et al. "Caffeine, theophylline and theobromine as inhibitors of human pancreatic lipase." Molecular nutrition & food research 56.5 (2012): 785-792.

- Xu, R. H., et al. "BMP4 initiates human embryonic stem cell differentiation to trophoblast." Nature biotechnology 20.12 (2002): 1261-1264.

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. (URL: [Link])

- Balaramnavar, V. M., et al. "Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators." Journal of medicinal chemistry 55.19 (2012): 8251-8263.

-

Evaluation of Antitumor Activity of Xanthones Conjugated with Amino Acids. International Journal of Molecular Sciences. 2024;25(4):2121. (URL: [Link])

- Zhu, Y. J., et al. "Antityrosinase and antimicrobial activities of 2-phenylethanol, 2-phenylacetaldehyde and 2-phenylacetic acid." Food Chemistry 124.1 (2011): 298-302.

-

α-Glucosidase inhibitory activities of phenolic acid amides with l-amino acid moiety. Bioorganic & Medicinal Chemistry Letters. 2016;26(15):3628-3631. (URL: [Link])

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. 2022;30(5):455-463. (URL: [Link])

- 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Thrombosis research. 1976;9(2):183-194.

-

Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of medicinal chemistry. 2012;55(19):8251-8263. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Glucosidase inhibitory activities of phenolic acid amides with l-amino acid moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-1-phenylethyl benzoate and Its Isomers

A Note from the Senior Application Scientist: In the field of chemical research and development, precise molecular identification is paramount. The compound "2-Amino-1-phenylethyl benzoate" (CAS 67031-54-3) is a prime example of a structure that is often confused with its more commercially prevalent and extensively studied isomer, "Phenethyl anthranilate" (CAS 133-18-6). This guide is structured to provide a comprehensive understanding of the requested compound, acknowledging the current scarcity of its experimental data. To offer a complete scientific picture, we will present the available information for 2-Amino-1-phenylethyl benzoate and provide a detailed comparative analysis with its well-characterized isomer, Phenethyl anthranilate. This approach ensures that researchers are not only informed about the target molecule but are also aware of the properties of related structures they may encounter.

Chemical Identity and Structural Elucidation

The nomenclature of these isomers is key to their differentiation. The position of the amino group and the point of attachment of the benzoate ester define their distinct chemical structures and, consequently, their properties.

-

2-Amino-1-phenylethyl benzoate (CAS 67031-54-3): In this molecule, the benzoate group is esterified to the hydroxyl group on the first carbon (C1) of the phenylethanol backbone, which also bears the phenyl group. The amino group is located on the second carbon (C2).

-

Phenethyl anthranilate (CAS 133-18-6): This compound is formally named "Benzoic acid, 2-amino-, 2-phenylethyl ester". Here, the amino group is a substituent on the benzoate ring itself (making it an anthranilate), and this entire moiety is esterified to the hydroxyl group of 2-phenylethanol.

Below is a visual representation of this critical structural difference.

Caption: Structural comparison of 2-Amino-1-phenylethyl benzoate and Phenethyl anthranilate.

Molecular Identifiers

For clarity in research and procurement, the following identifiers are crucial.

| Identifier | 2-Amino-1-phenylethyl benzoate | Phenethyl anthranilate |

| CAS Number | 67031-54-3[1] | 133-18-6[2] |

| Molecular Formula | C15H15NO2 | C15H15NO2[3] |

| Molecular Weight | 241.29 g/mol | 241.28 g/mol [3][4] |

| IUPAC Name | (2-amino-1-phenylethyl) benzoate | 2-phenylethyl 2-aminobenzoate[5] |

| Synonyms | - | 2-Aminobenzoic acid 2-phenylethyl ester, Benzylcarbinyl anthranilate, Phenylethyl anthranilate[3][6] |

| InChIKey | JFWCBGMWRXJFDF-UHFFFAOYSA-N | PXWNBAGCFUDYBE-UHFFFAOYSA-N[2] |

Physical and Chemical Properties: A Comparative Analysis

The differing placement of the amino group significantly influences the physicochemical properties of these isomers. While experimental data for 2-Amino-1-phenylethyl benzoate is sparse, we can contrast its predicted properties with the established experimental values for Phenethyl anthranilate.

| Property | 2-Amino-1-phenylethyl benzoate (Predicted/Limited Data) | Phenethyl anthranilate (Experimental Data) |

| Appearance | Powder[4] | Colorless to pale yellow crystalline solid[5] |

| Odor | Not specified | Fused, colorless to pale yellow-amber crystalline mass; Neroli, grape undertone.[5] |

| Melting Point | Not available | 39-44 °C[7] |

| Boiling Point | Not available | 226 °C[7] |

| Flash Point | 221.4 °C[8] | > 110 °C[9] |

| Solubility | Not available | Insoluble in water; soluble in ethanol and oils[7][10] |

| Density | Not available | ~1.14 g/cm³ at 25 °C[5] |

| pKa (Predicted) | 7.26 ± 0.10[4] | 5.46 (weakly acidic)[10] |

| XLogP3 (Predicted) | 2.4 | 4.2[4][10] |

Expert Insight: The predicted lower XLogP3 value for 2-Amino-1-phenylethyl benzoate suggests it is more polar than Phenethyl anthranilate. This is an expected consequence of the primary amino group being on the flexible ethyl chain, making it more available for hydrogen bonding compared to the aromatic amine in Phenethyl anthranilate. This difference in polarity would have significant implications for its solubility, chromatographic behavior, and bioavailability.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

2-Amino-1-phenylethyl benzoate (Predicted): One would expect a complex multiplet for the aromatic protons of both the phenyl and benzoate rings. The methine proton (CH-O) would likely appear as a triplet coupled to the adjacent methylene protons. The methylene protons (CH2-N) would also be a multiplet, and the amine protons would present as a broad singlet.

-

Phenethyl anthranilate (Experimental): The spectrum shows distinct signals for the phenylethyl and anthranilate moieties. Typically, two triplets are observed for the -CH2-CH2- group of the phenylethyl portion. The aromatic region is complex, showing signals for both the monosubstituted phenyl ring and the ortho-disubstituted aminobenzoyl ring. The amine protons on the anthranilate ring often appear as a broad singlet.

¹³C NMR:

-

2-Amino-1-phenylethyl benzoate (Predicted): Distinct signals would be expected for the carbonyl carbon of the ester, the two carbons of the ethyl bridge, and the aromatic carbons of the two different phenyl rings.

-

Phenethyl anthranilate (Experimental): The ¹³C NMR spectrum provides clear evidence of the structure, with characteristic shifts for the ester carbonyl, the aliphatic carbons of the phenylethyl group, and the aromatic carbons. The carbon attached to the amino group in the anthranilate ring shows a characteristic upfield shift due to the electron-donating effect of the amine.[11]

Infrared (IR) Spectroscopy

-

2-Amino-1-phenylethyl benzoate (Predicted): Key absorptions would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), a strong C=O stretch for the ester (around 1720 cm⁻¹), and C-O stretching for the ester linkage.

-

Phenethyl anthranilate (Experimental): The IR spectrum typically shows N-H stretching bands for the aromatic amine, a sharp and strong C=O stretching band for the ester carbonyl group, and strong C-O stretching bands.[4][12]

Mass Spectrometry (MS)

-

2-Amino-1-phenylethyl benzoate (Predicted): The molecular ion peak would be observed at m/z = 241. Key fragmentation pathways would likely involve the loss of the benzoate group and cleavage of the C-C bond in the ethyl bridge.

-

Phenethyl anthranilate (Experimental): The mass spectrum shows a molecular ion peak at m/z = 241. Common fragments include those corresponding to the phenylethyl cation and the aminobenzoyl cation.[4][13]

Synthesis Methodologies

The synthesis of these isomers would proceed via different pathways, reflecting their structural differences.

Synthesis of 2-Amino-1-phenylethyl benzoate

A plausible synthetic route would involve the esterification of 2-amino-1-phenylethanol with benzoyl chloride or benzoic acid. This ensures the correct connectivity of the functional groups.

Caption: Plausible synthesis of 2-Amino-1-phenylethyl benzoate.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 2-amino-1-phenylethanol in a suitable inert solvent (e.g., dichloromethane) containing a base such as pyridine to act as an acid scavenger.

-

Cooling: Cool the solution in an ice bath to control the exothermic reaction.

-

Addition: Add benzoyl chloride dropwise to the cooled solution with stirring.

-

Reaction: Allow the reaction to proceed to completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Perform an aqueous work-up to remove the base and any unreacted starting materials.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 2-Amino-1-phenylethyl benzoate.

Synthesis of Phenethyl anthranilate

This compound is typically synthesized by the direct esterification of anthranilic acid (2-aminobenzoic acid) with 2-phenylethanol.[4]

Experimental Protocol:

-

Mixing: Combine anthranilic acid and 2-phenylethanol in a suitable reaction vessel.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heating: Heat the mixture, often with removal of water, to drive the esterification reaction to completion.

-

Neutralization: After cooling, neutralize the excess acid with a base.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase, followed by purification of the crude product, typically by distillation or recrystallization.

Applications and Potential Utility

The applications of these isomers are largely dictated by their chemical properties.

-

2-Amino-1-phenylethyl benzoate: Due to the limited information, its specific applications are not well-documented. However, its structure, containing a primary amine and a phenyl group, suggests potential as a building block in pharmaceutical synthesis.

-

Phenethyl anthranilate: This isomer is widely used in the flavor and fragrance industries.[6] It imparts a grape and orange blossom scent and is used in perfumes, cosmetics, and as a flavoring agent in foods and beverages.[4][6][11] It is generally recognized as safe (GRAS) for this purpose by regulatory bodies like the FDA.[6]

Toxicology and Safety

-

2-Amino-1-phenylethyl benzoate: No specific toxicological data is available. Standard laboratory safety precautions should be followed when handling this compound.

-

Phenethyl anthranilate: It is considered to have low toxicity when used in regulated amounts.[6] However, it can be an irritant to the skin and eyes.[9] The oral LD50 in rats is >5000 mg/kg, and the dermal LD50 in rabbits is also >5000 mg/kg, indicating low acute toxicity.[9]

Conclusion

While 2-Amino-1-phenylethyl benzoate remains a compound with limited characterization, its structural features suggest potential for further investigation, particularly in medicinal chemistry. In contrast, its isomer, Phenethyl anthranilate, is a well-established compound with significant commercial applications. For researchers working with either of these molecules, a clear understanding of their distinct structures, supported by rigorous analytical confirmation, is essential to ensure the validity and reproducibility of their work. This guide serves as a foundational resource for navigating the properties and potential of these closely related but distinct chemical entities.

References

-

SpectraBase. (n.d.). Anthranilic acid, phenenthyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Phenethyl anthranilate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl anthranilate, 87-25-2. Retrieved from [Link]

-

SpectraBase. (n.d.). Anthranilic acid, phenenthyl ester - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Phenethyl anthranilate (FDB016824). Retrieved from [Link]

-

SpectraBase. (n.d.). Anthranilic acid, phenenthyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenethyl anthranilate 2-aminobenzoic acid 2-phenyl ethyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Scentree. (n.d.). Phenethyl anthranilate (CAS 133-18-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Phenylethyl anthranilate. Retrieved from [Link]

-

ChemSrc. (n.d.). 67031-54-3_2-Amino-1-phenylethyl=benzoate. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). Phenyl Ethyl Anthranilate. Retrieved from [Link]

Sources

- 1. 67031-54-3_2-Amino-1-phenylethyl=benzoateCAS号:67031-54-3_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Phenethyl Anthranilate | 133-18-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Phenethyl anthranilate | C15H15NO2 | CID 8615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Phenyl Ethyl Anthranilate [anshulchemicals.com]

- 7. Phenylethyl Anthranilate | 133-18-6 [chemicalbook.com]

- 8. Visualizer loader [nmrdb.org]

- 9. phenethyl anthranilate, 133-18-6 [thegoodscentscompany.com]

- 10. scent.vn [scent.vn]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Showing Compound Phenethyl anthranilate (FDB016824) - FooDB [foodb.ca]

An In-depth Technical Guide to 2-Amino-1-phenylethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-1-phenylethyl benzoate, a molecule of interest in medicinal chemistry and synthetic research. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles, addressing the causality behind synthetic strategies and potential applications.

Core Compound Identification

The molecule at the center of this guide is identified by the following nomenclature and registry number:

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-1-phenylethyl benzoate | Inferred from structure |

| CAS Number | 67031-54-3 | [1][2][3] |

| Molecular Formula | C₁₅H₁₅NO₂ | [1] |

| Molecular Weight | 241.29 g/mol | [1] |

The structure consists of a 2-amino-1-phenylethanol backbone esterified at the hydroxyl group with benzoic acid. This structural motif, containing a chiral center and both a primary amine and an ester functional group, makes it a compelling scaffold for investigation in drug discovery.

Synthesis and Mechanistic Rationale

Direct synthesis of 2-Amino-1-phenylethyl benzoate is not extensively documented in readily available literature. The primary challenge lies in the chemoselective functionalization of the hydroxyl group in the presence of a nucleophilic primary amine within the precursor, 2-amino-1-phenylethanol. A direct esterification or acylation would likely result in a mixture of O-acylated and N-acylated products.

Therefore, a robust and logical synthetic strategy necessitates a protection-acylation-deprotection sequence. This approach ensures regioselective synthesis of the desired ester, a hallmark of a self-validating and trustworthy protocol.

Proposed Synthetic Workflow

The proposed synthesis is a three-step process designed for high selectivity and yield.

Caption: Proposed Synthetic Pathway for 2-Amino-1-phenylethyl benzoate.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group

-

Rationale: The primary amine of 2-amino-1-phenylethanol is more nucleophilic than the secondary alcohol. To prevent N-acylation in the subsequent step, the amine is temporarily protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable under the basic conditions required for esterification and can be cleanly removed under acidic conditions.

-

Procedure:

-

Dissolve 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).

-

Add a base, for example, Triethylamine (TEA) (1.2 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the crude product via column chromatography to yield the Boc-protected intermediate.

-

Step 2: Esterification of the Hydroxyl Group

-

Rationale: With the amine protected, the hydroxyl group is the only remaining site for acylation. The Schotten-Baumann reaction conditions, using an acyl chloride like benzoyl chloride in the presence of a base, are highly effective for this transformation. Pyridine can serve as both the base and a nucleophilic catalyst.

-

Procedure:

-

Dissolve the Boc-protected amino alcohol from Step 1 (1.0 eq) in anhydrous DCM or pyridine.

-

Cool the solution to 0 °C.

-

Slowly add benzoyl chloride (1.1 eq) dropwise. If not using pyridine as the solvent, add pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst.

-

Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the fully protected ester.

-

Step 3: Deprotection of the Amino Group

-

Rationale: The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under strong acidic conditions, which readily cleave the acid-labile carbamate without affecting the newly formed ester bond.

-

Procedure:

-

Dissolve the protected ester from Step 2 in DCM.

-

Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a mild base (e.g., saturated NaHCO₃ solution) and extract the free base product into an organic solvent.

-

Dry, concentrate, and purify as necessary to yield the final product, 2-Amino-1-phenylethyl benzoate.

-

Physicochemical and Spectroscopic Characterization

While a comprehensive experimental dataset for this specific molecule is not publicly available, its properties can be predicted based on its structure. These predictions are vital for guiding purification and characterization efforts.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| pKa | 7.26 ± 0.10 | Predicted for the protonated amine, indicating it will be protonated at physiological pH.[1] |

| XLogP3-AA | 2.4 | Suggests moderate lipophilicity and potential for good membrane permeability.[1] |

| Topological Polar Surface Area | 52.3 Ų | This value is within the range typically associated with good oral bioavailability in drug candidates.[1] |

| Rotatable Bond Count | 5 | Provides conformational flexibility, which can be important for binding to biological targets.[1] |

Expected Spectroscopic Signatures

An integral part of validating the synthesis is a thorough spectroscopic analysis. The following table outlines the expected signals.

| Technique | Expected Characteristics |

| ¹H NMR | ~8.0-7.3 ppm: Multiplets corresponding to the 10 aromatic protons on the benzoate and phenyl rings. ~6.0 ppm: A doublet of doublets for the methine proton (-CH-O-), coupled to the adjacent methylene protons. ~3.0-3.2 ppm: A multiplet for the methylene protons (-CH₂-NH₂). ~2.0 ppm: A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O. |

| ¹³C NMR | ~166 ppm: Carbonyl carbon of the ester. ~128-140 ppm: Aromatic carbons. ~75 ppm: Methine carbon (-CH-O-). ~45 ppm: Methylene carbon (-CH₂-NH₂). |

| FT-IR (cm⁻¹) | ~3300-3400: N-H stretching of the primary amine. ~3030: Aromatic C-H stretching. ~1720: Strong C=O stretching of the benzoate ester. ~1270 & 1100: C-O stretching of the ester. |

| Mass Spec (ESI+) | [M+H]⁺ = 242.12 m/z |

Potential Applications in Drug Development and Research

While specific biological activities for 2-Amino-1-phenylethyl benzoate have not been reported, its structural components suggest several promising avenues for research. The core scaffold, 2-amino-1-phenylethanol, is a known building block for various pharmaceuticals.[1]

Rationale for Investigation

Caption: Rationale for potential therapeutic applications.

-

Adrenergic System Modulation: The phenylethanolamine core is central to many β-adrenoceptor agonists.[4] The specific stereochemistry at the benzylic alcohol position is critical for receptor affinity and functional activity.[4] As such, this compound is a candidate for synthesis and screening programs targeting G protein-coupled receptors (GPCRs).

-

Anti-inflammatory and Analgesic Agents: The precursor is a known building block for analgesics and anti-inflammatory drugs.[1] Furthermore, studies on other amino acyl benzoates have demonstrated potent anti-inflammatory activity with reduced ulcerogenic potential compared to standard drugs like phenylbutazone.[5]

-

Antimalarial Activity: Derivatives of 2-Amino-1-phenylethanol have been shown to possess activity against Plasmodium falciparum, making this scaffold a point of interest for developing new antimalarial agents.[6]

Hazard and Safety Information

The toxicological properties of 2-Amino-1-phenylethyl benzoate have not been thoroughly investigated. Therefore, it must be handled with the appropriate precautions for a novel research chemical. Safety data from structurally related compounds, such as phenethyl benzoate, suggest that it may be an irritant.[7][8]

-

General Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides a framework for the synthesis, characterization, and rational investigation of 2-Amino-1-phenylethyl benzoate, grounding its potential in the established properties of its constituent parts and related chemical classes.

References

-

Benchchem. 2-(Isopropylamino)-1-phenylethanol Research Chemical.

-

Guidechem. 2-Amino-1-phenylethyl=benzoate 67031-54-3 wiki.

-

ChemicalBook. This compound | 67031-54-3.

-

MedchemExpress.com. 2-Amino-1-phenylethanol | Endogenous Metabolite.

-

Chem-Impex. 2-Amino-1-phenylethanol.

-

PubMed. Anti-inflammatory activity of amino acyl benzoates.

-

Pfaltz & Bauer. SAFETY DATA SHEET - b-Phenylethyl benzoate 98%.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET - Phenethyl benzoate.

-

Sigma-Aldrich. 2-Amino-1-phenylethanol 98%.

-

DSpace. Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities.

-

Selleck Chemicals. 2-Amino-1-phenylethanol.

-

ChemicalBook. This compound(67031-54-3).

-

Vulcanchem. 2-Amino-1-phenylethanol - 7568-93-6.

-

NIH PubChem. [2-(Tert-butylamino)-2-oxo-1-phenylethyl] benzoate.

-

ChemicalBook. 2-AMINO-1-PHENYLETHANOL synthesis.

-

CAS号查询. 67031-54-3_this compound.

-

MDPI. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review.

-

NIH PubChem. 2-(1-Phenylethyl)benzoate.

-

PubMed. Anti-inflammatory activity of amino acyl benzoates.

-

Sigma-Aldrich. Phenyl benzoate - Safety Data Sheet.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 67031-54-3 [amp.chemicalbook.com]

- 3. 67031-54-3_2-Amino-1-phenylethyl=benzoateCAS号:67031-54-3_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. 2-(Isopropylamino)-1-phenylethanol Research Chemical [benchchem.com]

- 5. Anti-inflammatory activity of amino acyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-1-phenylethyl Benzoate

This document provides an in-depth technical guide to the spectroscopic analysis of 2-Amino-1-phenylethyl benzoate, a key small molecule with applications in organic synthesis and drug discovery. As researchers and developers, the unambiguous structural confirmation of such molecules is paramount to ensure purity, validate synthetic routes, and understand metabolic fate. This guide is structured to provide not only the expected spectral data but also the underlying scientific rationale for the experimental choices and data interpretation, reflecting field-proven insights and best practices.

We will explore the three primary pillars of spectroscopic analysis for small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the principles, a robust experimental protocol, and an expert interpretation of the predicted data, grounded in authoritative sources.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint